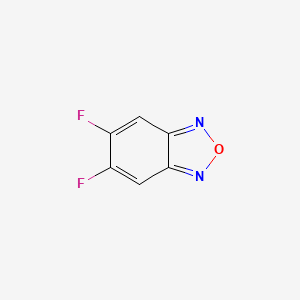

5,6-Difluoro-2,1,3-benzoxadiazole

Descripción general

Descripción

5,6-Difluoro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H2F2N2O. It is a derivative of benzoxadiazole, where two hydrogen atoms are replaced by fluorine atoms at the 5 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of dyes for organic photovoltaics.

Métodos De Preparación

The synthesis of 5,6-Difluoro-2,1,3-benzoxadiazole involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block. The process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products. The building blocks are connected by direct (hetero)-arylation .

Análisis De Reacciones Químicas

5,6-Difluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Coupling Reactions: It is often used in C-C cross-coupling reactions, particularly in the synthesis of conjugated polymers for organic electronics

Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Light-Emitting Diodes (LEDs)

5,6-Difluoro-2,1,3-benzoxadiazole serves as a crucial building block in the synthesis of organic semiconductors used in light-emitting diodes. Its electron-withdrawing properties enhance the electron affinity of the resulting materials, making them suitable for efficient light emission. The incorporation of fluorine atoms in the benzoxadiazole structure lowers the band gap of the semiconducting materials, which is essential for optimizing LED performance .

1.2 Photovoltaic Devices

The compound is also utilized in the development of polymer solar cells. Research has demonstrated that polymers based on this compound can achieve high power conversion efficiencies (PCEs). For instance, a polymer named BDT-ffBX-DT exhibited a PCE of 9.4% when blended with a low-cost fullerene derivative acceptor. This advancement is significant as it paves the way for cost-effective and scalable manufacturing processes for solar energy applications .

Pharmacological Applications

2.1 Antiviral Properties

Recent studies have explored the antiviral potential of derivatives of this compound. Compounds synthesized from this base have shown promising activity against various viruses. For example, certain derivatives have been reported to inhibit Herpes Simplex Virus with IC50 values significantly lower than standard antiviral drugs like ribavirin . This suggests that modifications to the benzoxadiazole structure can enhance its biological activity.

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of benzoxadiazole derivatives are another area of interest. Compounds derived from this compound have been shown to exhibit significant inhibition of cyclooxygenases (COX), which are key enzymes involved in inflammation pathways. This makes them potential candidates for developing new anti-inflammatory medications .

Summary Table of Applications

Case Studies

Case Study 1: Polymer Solar Cells

In a study published by Wang et al., new conjugated polymers based on difluorobenzoxadiazole were developed to meet practical application requirements for polymer solar cells. The study highlighted the importance of molecular design in achieving high PCEs while maintaining compatibility with low-cost manufacturing techniques .

Case Study 2: Antiviral Activity

A series of novel benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their inhibitory effects on PD-L1 and various viral infections. The results indicated that specific structural modifications could lead to enhanced antiviral activity against Herpes Simplex Virus and other pathogens .

Mecanismo De Acción

The mechanism of action for 5,6-Difluoro-2,1,3-benzoxadiazole in organic photovoltaics involves its role as a component in the active layer of solar cells. The compound’s structure allows it to participate in charge transfer processes, facilitating the conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with other components in the photovoltaic cell, such as electron donors and acceptors.

Comparación Con Compuestos Similares

Actividad Biológica

5,6-Difluoro-2,1,3-benzoxadiazole (DFBO) is a compound that has garnered interest in various fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activities associated with DFBO, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a benzoxadiazole core with two fluorine atoms at the 5 and 6 positions. This structural modification enhances its electronic properties, making it an attractive candidate for medicinal chemistry and material science applications. The presence of fluorine is known to influence the compound's lipophilicity and biological interactions.

1. Antimicrobial Activity

DFBO and its derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Activity : DFBO derivatives demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and exhibited varying degrees of activity against Escherichia coli .

- Fungal Activity : Some derivatives have shown antifungal properties against pathogens like Candida albicans, with minimal inhibitory concentrations (MICs) indicating effective inhibition .

Table 1: Antimicrobial Activity of DFBO Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| DFBO-1 | Bacillus subtilis | 32 | Antibacterial |

| DFBO-2 | Escherichia coli | 64 | Antibacterial |

| DFBO-3 | Candida albicans | 16 | Antifungal |

2. Anticancer Activity

The cytotoxic potential of DFBO has been evaluated against various cancer cell lines. Research indicates that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for anticancer drug development.

- Cell Lines Tested : DFBO derivatives were tested on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines.

- Cytotoxicity Results : The compounds displayed significant cytotoxic effects with IC50 values in the micromolar range for several cancer types .

Table 2: Cytotoxicity of DFBO Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| DFBO-C1 | MCF-7 | 5.4 | 4.2 |

| DFBO-C2 | A549 | 8.0 | 3.5 |

| DFBO-C3 | PC3 | 6.7 | 5.0 |

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, DFBO has been investigated for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that benzoxazole derivatives may possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

- Antiviral Activity : Preliminary research indicates potential antiviral effects against specific viral strains, although further studies are needed to elucidate this activity .

Case Studies

Several case studies have highlighted the biological efficacy of DFBO derivatives:

- Study on Antibacterial Properties : A recent study screened multiple DFBO derivatives against common bacterial strains and found that certain substitutions significantly enhanced antibacterial activity, particularly those with electron-donating groups .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of a series of benzoxazole derivatives on various cancer cell lines, establishing a structure–activity relationship that could guide future drug development efforts .

Propiedades

IUPAC Name |

5,6-difluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJUQOKUYVSJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NON=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666670 | |

| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761427-85-4 | |

| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.